molecular formula C6H9N3O3S B131782 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 140174-48-7

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No. B131782
M. Wt: 203.22 g/mol
InChI Key: BBTZETLXNQDZKF-UHFFFAOYSA-N
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Description

The compound 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a derivative of imidazole, which is a five-membered heterocycle containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of highly substituted imidazoles, including those with a formyl group and sulfonamide functionality, can be achieved through the sequential reaction of allenyl sulfonamides with amines. This method allows for the regioselective construction of 4- and 5-functionalized imidazoles, with the regioselectivity being influenced by the substituents on the nitrogen atoms . Additionally, the synthesis of sulfonyl azides, which are precursors to sulfonamides, can be performed using imidazole-1-sulfonyl azide hydrogen sulfate. This reagent facilitates the synthesis of sulfonyl azides from primary sulfonamides without the need for copper salts and is advantageous in terms of stability, cost, and ease of use .

Molecular Structure Analysis

The molecular structure of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is characterized by the presence of a formyl group at the 4-position and a dimethylaminomethino group attached to the sulfonamide moiety. The presence of these functional groups is crucial for the biological activity of the compound, as seen in related structures where the introduction of a formyl group and substituted aromatic groups significantly impacts antitumor activity .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, oxidative chlorination of certain imidazole carbaldehydes leads to the formation of imidazole-4-sulfonyl chlorides, which can further react with secondary amines, phenols, sodium azide, and alcohols to produce a range of sulfonamide derivatives, including N,N-disubstituted sulfonamides, aryl sulfonates, N-unsubstituted sulfonamides, and sulfonic acids .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide are not detailed in the provided papers, imidazole derivatives generally exhibit properties that make them suitable for pharmaceutical applications. These properties include solubility in organic solvents, potential for hydrogen bonding due to the presence of nitrogen atoms, and the ability to participate in a variety of chemical reactions. The formyl and sulfonamide groups contribute to the compound's reactivity and potential biological activity .

Scientific Research Applications

Antitumor Applications

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide derivatives have demonstrated potential as antitumor agents. A study by Gadad et al. (1999) synthesized compounds in this series showing significant cytotoxic effects against a variety of human tumor cell lines, including solid tumors like lung, colon, and breast cancer, as well as leukemia and renal cancer.

Tautomeric Behavior Investigation

The tautomeric forms of sulfonamide derivatives, closely related to 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide, have been studied for their pharmaceutical and biological activities. Erturk et al. (2016) Erturk et al. (2016) used spectroscopic methods to identify different tautomeric forms, which are crucial in understanding their bioactivity.

Synthesis and Properties

Grozav et al. (2017) Grozav et al. (2017) explored the synthesis of N,N-disubstituted 5-formylimidazole-4-sulfonamides. Their study details the reaction processes and structural properties of these compounds, contributing to the understanding of their potential applications.

Antibacterial Activity

The derivatives of 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide have been investigated for their antibacterial properties. Gadad et al. (2000) Gadad et al. (2000) synthesized compounds showing high antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to established antibiotics.

Formylation Methods

Research by Xiang Shijian et al. (2016) Shijian et al. (2016) describes an iron(III)-catalyzed C3-formylation reaction using DMSO as a carbon source. This study offers insights into efficient methods for introducing formyl groups into imidazole derivatives.

Impurity Identification in Fungicides

Kannoujia et al. (2023) Kannoujia et al. (2023) identified an impurity similar to 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide in the fungicide cyazofamid. Their work highlights the importance of identifying impurities in agrochemicals for safety and efficacy.

Enzyme Inhibition Studies

Research on sulfonamide derivatives, including structures similar to 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide, has been conducted to evaluate their potential as enzyme inhibitors. Ozgun et al. (2019) Ozgun et al. (2019) studied the inhibition of human carbonic anhydrases and acetylcholinesterase by sulfonamide derivatives.

Synthesis Techniques

Yu et al. (2015) Yu et al. (2015) developed a novel synthesis technique for imidazoles, showcasing the versatility of sulfonamides in synthesizing heterocyclic compounds.

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound include P264, P280, P305 + P351 + P338, and P337 + P313 .

properties

IUPAC Name

4-formyl-N,N-dimethylimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-3-6(4-10)7-5-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTZETLXNQDZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439237
Record name 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

CAS RN

140174-48-7
Record name 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 140174-48-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Angelucci, D Cirillo… - European Journal of …, 2022 - Wiley Online Library
A selective and high‐rate Ru‐catalyzed cross‐metathesis reaction of alkenes with vinylimidazole is disclosed. Cross‐metathesis is known to operate less efficiently on N‐heterocycles, …
D Cirillo, F Angelucci… - Advanced Synthesis & …, 2020 - Wiley Online Library
A general and selective Pd‐catalyzed cross‐coupling of aromatic boronic acids with vinyl‐imidazoles is disclosed. Unlike most cross‐coupling reactions, this method operates well in …
Number of citations: 5 onlinelibrary.wiley.com
S Ulmschneider, U Müller-Vieira… - Journal of medicinal …, 2005 - ACS Publications
Elevated plasma aldosterone levels play a detrimental role in certain forms of congestive heart failure and myocardial fibrosis. We proposed aldosterone synthase (CYP11B2) as a …
Number of citations: 77 pubs.acs.org

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